molecular formula C18H27N7O2S B6467716 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640902-23-2

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6467716
CAS No.: 2640902-23-2
M. Wt: 405.5 g/mol
InChI Key: UVMLSLCTQVBFIK-UHFFFAOYSA-N
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Description

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound that features a unique combination of structural elements. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a purine base, which is a fundamental component of nucleic acids, and a sulfonyl group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the purine base and the azepane ring. The sulfonyl group is introduced through a sulfonation reaction, which can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while nucleophilic substitution can produce a variety of purine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The purine base can interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine lies in its combination of a purine base with a sulfonyl group and an azepane ring. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O2S/c1-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)28(26,27)24-6-4-2-3-5-7-24/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMLSLCTQVBFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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